molecular formula C13H17NO4S B2525301 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 1049157-55-2

3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid

Cat. No.: B2525301
CAS No.: 1049157-55-2
M. Wt: 283.34
InChI Key: UCKPKTUCYVCUSV-RMKNXTFCSA-N
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Description

3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with methyl(propan-2-yl)amine to form the intermediate 4-[methyl(propan-2-yl)sulfamoyl]aniline. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product . The reaction conditions usually involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction.

Chemical Reactions Analysis

3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group plays a crucial role in binding to the active site of the target, thereby modulating its activity. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect .

Comparison with Similar Compounds

3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of the sulfamoyl group and the prop-2-enoic acid moiety, contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-3-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10(2)14(3)19(17,18)12-7-4-11(5-8-12)6-9-13(15)16/h4-10H,1-3H3,(H,15,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKPKTUCYVCUSV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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